(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone
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Overview
Description
(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone: is an organic compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 g/mol . This compound features a bromothiophene ring and a pyridine ring connected through a methanone group, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-YL)(pyridin-2-YL)methanone typically involves the reaction of 3-bromothiophene-2-carboxylic acid with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired methanone compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets. For instance, in oxidation reactions, the compound undergoes a transition metal-catalyzed process where the metal catalyst facilitates the transfer of oxygen atoms to the substrate . This process involves the formation of intermediate complexes and the subsequent release of the oxidized product.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(pyridin-3-yl)methanone: Similar structure but with different substitution patterns on the aromatic rings.
(3-Bromothiophen-2-yl)(pyridin-3-yl)methanone: Similar structure but with the pyridine ring substituted at a different position.
Uniqueness
(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required.
Properties
Molecular Formula |
C10H6BrNOS |
---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
(3-bromothiophen-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C10H6BrNOS/c11-7-4-6-14-10(7)9(13)8-3-1-2-5-12-8/h1-6H |
InChI Key |
VUJKPUOUGVSZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
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